Acetyl-1-13C bromide is a stable isotopically labeled compound derived from acetyl bromide, where the carbon atom in the acetyl group is replaced with the carbon-13 isotope. This compound is characterized by its chemical formula and is commonly used in various research applications, particularly in studies involving metabolic pathways and tracer studies due to the unique properties of carbon-13.
Acetyl bromide, the parent compound, is a colorless fuming liquid with a pungent odor and is known for its reactivity, particularly with water, alcohols, and amines. It hydrolyzes rapidly to form acetic acid and hydrogen bromide upon contact with moisture .
Acetyl-1-13C bromide can be synthesized through several methods:
Acetyl-1-13C bromide has diverse applications:
Several compounds share similarities with acetyl-1-13C bromide, particularly within the realm of acyl bromides and isotopically labeled compounds:
Compound Name | Chemical Formula | Notable Features |
---|---|---|
Acetyl Bromide | Parent compound; highly reactive; used in organic synthesis. | |
Propionyl Bromide | Similar structure; used for propionylation reactions. | |
Butyryl Bromide | Larger acyl group; utilized in butyrylation processes. | |
Acetyl Chloride | Halogenated analog; less reactive than acetyl bromide. | |
Acetate Ester | Formed from alcohols; widely used in organic chemistry. |
Acetyl-1-13C bromide's uniqueness lies in its isotopic labeling, which provides distinct advantages in tracing
The most established method for acetyl bromide synthesis involves the reaction of phosphorus tribromide with acetic acid, following the stoichiometric equation: 3 CH₃COOH + PBr₃ → 3 CH₃COBr + H₃PO₃ [1] [2]. This reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of acetic acid is replaced by bromine from phosphorus tribromide [2].
The reaction mechanism involves several discrete steps. Initially, acetic acid coordinates to phosphorus tribromide through the carbonyl oxygen, forming an intermediate complex. Subsequently, nucleophilic attack by bromide ion on the carbonyl carbon displaces the hydroxyl group, generating acetyl bromide and phosphorous acid as byproducts [2]. The reaction typically requires anhydrous conditions to prevent hydrolysis of both the phosphorus tribromide reagent and the acetyl bromide product [1].
Industrial implementations of this method employ controlled temperature profiles ranging from 30 to 95 degrees Celsius, with reaction times between 2 to 6 hours depending on scale and desired purity [3] [4]. Optimized procedures involve dropwise addition of phosphorus tribromide to acetic acid at reduced temperatures (below 20 degrees Celsius), followed by gradual heating to promote complete conversion [3]. The resulting crude reaction mixture undergoes distillation under normal atmospheric pressure for 6 hours, followed by vacuum distillation for 2 hours to achieve purities exceeding 98 percent [3].
A modified approach utilizes acetic anhydride in combination with acetic acid, which enhances yields to 95-98 percent while reducing reaction times to 0.5-2 hours [4]. This variant proceeds through initial formation of a mixed anhydride intermediate, which subsequently reacts with phosphorus tribromide to generate acetyl bromide with improved selectivity [4].
Several alternative synthetic routes have been developed to address limitations of the conventional phosphorus tribromide method. The direct bromination of acetic anhydride represents one such approach, wherein liquid bromine is added to acetic anhydride at elevated temperatures between 80 and 125 degrees Celsius [5]. This method yields acetyl bromide through a radical bromination mechanism, though careful temperature control is essential to prevent decomposition reactions [5].
Thionyl bromide offers another halogenation pathway, converting carboxylic acids to acyl bromides through a mechanism analogous to thionyl chloride [6]. The reaction proceeds via formation of a chlorosulfite intermediate, making the hydroxyl group a superior leaving group [7] [6]. However, thionyl bromide exhibits reduced stability compared to its chloride analogue, and bromide anions can decompose thionyl bromide to tribromide, sulfur dioxide, and sulfur, leading to undesired side reactions [6] [8].
The Hell-Volhard-Zelinsky reaction provides an alternative route utilizing red phosphorus and bromine. This method involves in situ generation of phosphorus tribromide from red phosphorus and bromine, followed by conversion of acetic acid to acetyl bromide [9] [10] [11]. The reaction proceeds through a four-step mechanism: conversion to acyl bromide, keto-enol tautomerization, bromination of the enol, and hydrolysis [9]. When employing molar quantities of phosphorus, this method favors acetyl bromide formation over alpha-bromoacetyl bromide [10].
[1-13C]Acetic acid represents the most direct precursor for acetyl-1-13C bromide synthesis [12] [13]. This compound exhibits isotopic purity of 99.0 atom percent carbon-13 and provides label retention rates of 98-99 percent when employed under optimized conditions [12]. The carbon-13 label is positioned at the carbonyl carbon, which corresponds directly to the target labeling position in acetyl-1-13C bromide [12] [14].
[2-13C]Acetic acid offers an alternative precursor for labeling the methyl carbon position, yielding acetyl-2-13C bromide with isotopic purity of 98.5 atom percent [14]. This precursor demonstrates label retention rates of 97-98 percent under appropriate reaction conditions. The slightly lower isotopic purity reflects the increased synthetic complexity required for methyl carbon labeling in acetic acid [14].
Doubly labeled [1,2-13C₂]acetic acid enables synthesis of fully carbon-13 enriched acetyl bromide, achieving isotopic purity of 99.2 atom percent carbon-13 [13]. This precursor exhibits label retention rates of 98-99 percent but commands significantly higher costs due to the requirement for multiple carbon-13 labels per molecule [13].
[13C]Acetyl chloride provides an indirect route to acetyl-1-13C bromide through halogen exchange reactions. This precursor demonstrates isotopic purity of 99.5 atom percent carbon-13 with label retention rates of 95-97 percent . The slightly reduced retention reflects the additional synthetic step required for halogen substitution.
Economic considerations significantly influence precursor selection. [1-13C]Acetic acid and [2-13C]Acetic acid are classified as high-cost materials, while doubly labeled precursors command very high prices due to their synthetic complexity [16]. Cost-effectiveness analysis indicates that [1-13C]acetic acid provides the optimal balance of isotopic purity, label retention, and economic viability for most research applications [16].
Maximizing isotopic purity in acetyl-1-13C bromide synthesis requires optimization of multiple reaction parameters including temperature, reagent stoichiometry, reaction atmosphere, and purification procedures. These factors collectively determine both the efficiency of carbon-13 incorporation and the retention of isotopic labeling throughout the synthetic sequence.
Temperature control emerges as a critical parameter for preserving isotopic purity. Optimal reaction temperatures range from minus 10 to 0 degrees Celsius for [1-13C]acetic acid, with higher temperatures leading to increased isotope scrambling through reversible reactions [17]. Lower temperatures minimize unwanted side reactions while maintaining sufficient reaction rates for practical synthesis timescales [18].
Anhydrous conditions are essential for preventing hydrolysis reactions that can dilute isotopic enrichment through exchange with natural abundance water [19]. Residual moisture levels must be maintained below 50 parts per million to achieve isotopic purities exceeding 98 percent [19]. This requirement necessitates rigorous drying of all reagents and solvents prior to use, along with inert atmosphere techniques throughout the synthesis [19].
Reagent stoichiometry significantly influences isotopic retention rates. Excess phosphorus tribromide (molar ratios of 1.2:1 to 1.6:1 relative to acetic acid) enhances conversion efficiency while minimizing reverse reactions that could compromise isotopic purity [20]. However, excessive reagent quantities can introduce impurities that complicate product purification [20].
Reaction atmosphere control prevents oxidative degradation and isotope exchange reactions. Nitrogen or argon atmospheres effectively exclude oxygen and moisture, while avoiding carbon dioxide which could potentially exchange with carbon-13 labeled positions [21]. Continuous gas purging throughout the reaction maintains an inert environment [21].
Purification strategies must balance product recovery with isotopic purity preservation. Fractional distillation under reduced pressure minimizes thermal decomposition while achieving high purity separation [22]. Distillation temperatures should not exceed 80 degrees Celsius to prevent isotope scrambling reactions [22]. Multiple distillation cycles may be required to achieve research-grade purity levels.
Mass spectrometry provides the primary analytical method for confirming carbon-13 enrichment in acetyl-1-13C bromide, offering high sensitivity and specificity for isotopic analysis. Multiple mass spectrometric techniques have been developed and validated for quantitative determination of isotopic enrichment levels in organobromide compounds.
Electron impact mass spectrometry represents the most widely employed technique for isotopic analysis of acetyl bromide derivatives [23] [24]. The method relies on characteristic fragmentation patterns that produce diagnostic ion peaks corresponding to both labeled and unlabeled isotopomers [23]. For acetyl-1-13C bromide, the molecular ion appears at mass-to-charge ratio 124 (compared to 123 for natural abundance acetyl bromide), with the intensity ratio providing direct measurement of isotopic enrichment [12] [14].
The characteristic fragmentation pattern of acetyl bromide under electron impact conditions generates several diagnostic fragments useful for isotopic analysis [25]. The base peak at mass-to-charge ratio 43 corresponds to the acetyl cation (CH₃CO⁺), which shifts to 44 for acetyl-1-13C bromide [25]. Additional fragments at mass-to-charge ratios 15 (CH₃⁺) and 42 (CH₂=C=O⁺) provide complementary information for distinguishing positional isotopomers [25].
Chemical ionization mass spectrometry offers enhanced sensitivity for isotopic analysis, with detection limits reaching 0.1 micrograms per milliliter [26]. This technique employs gentler ionization conditions that preserve molecular ion integrity while minimizing fragmentation-induced isotope scrambling [26]. The reduced fragmentation simplifies spectral interpretation and improves quantitative accuracy for isotopic ratio determinations [26].
High-resolution mass spectrometry provides the most accurate method for isotopic enrichment analysis, achieving detection limits of 0.01 micrograms per milliliter with precision of ±0.1 to 0.5 percent [26]. The enhanced mass resolution enables separation of isobaric interferences that can compromise accuracy in unit-resolution instruments [26]. This technique proves particularly valuable for confirming isotopic purity in research-grade materials [26].
Gas chromatography-mass spectrometry combines separation and detection capabilities, enabling analysis of acetyl bromide in complex mixtures [27] [28]. The volatile nature of acetyl bromide facilitates direct injection analysis without derivatization requirements [27]. Retention time matching with authentic standards confirms compound identity, while mass spectral analysis quantifies isotopic enrichment [27].
Quantitative analysis of isotopic enrichment requires careful consideration of natural abundance contributions and instrumental mass bias effects [26]. Correction algorithms account for the natural abundance of carbon-13 (1.1 percent) and bromine isotopes (79Br:81Br ratio of approximately 1:1) [26] [24]. Mass bias corrections utilize natural abundance standards analyzed under identical conditions [26].
Nuclear magnetic resonance spectroscopy provides complementary structural and isotopic information for acetyl-1-13C bromide characterization, offering unique insights into molecular environment and carbon-13 incorporation patterns. Both one-dimensional and two-dimensional nuclear magnetic resonance techniques have been developed for comprehensive analysis of carbon-13 labeled acetyl compounds.
Carbon-13 nuclear magnetic resonance spectroscopy directly detects the isotopically labeled carbon atoms, providing unambiguous confirmation of successful carbon-13 incorporation [29] [30]. For acetyl-1-13C bromide, the carbonyl carbon resonates in the characteristic acyl halide region between 170 and 185 parts per million [29] [30]. The significant chemical shift difference from other carbonyl-containing compounds enables clear identification even in complex mixtures [29].
The enhanced sensitivity of carbon-13 nuclear magnetic resonance for enriched samples allows detection at concentrations as low as 1 millimolar for high-field instruments operating at 500 megahertz [31]. This sensitivity enables analysis of synthetic intermediates and reaction monitoring without requiring large sample quantities [31]. Integration of carbon-13 signals provides quantitative information about isotopic enrichment levels [31].
Proton-decoupled carbon-13 nuclear magnetic resonance eliminates coupling complications while maximizing signal intensity through nuclear Overhauser enhancement [32] [31]. For acetyl-1-13C bromide, this technique produces two distinct signals corresponding to the methyl carbon (approximately 20-30 parts per million) and carbonyl carbon (170-185 parts per million) [30] [31]. The intensity ratio reflects the relative carbon-13 enrichment at each position [31].
Two-dimensional nuclear magnetic resonance techniques provide additional structural confirmation through correlation experiments [33] [34]. Carbon-13 to proton correlation spectroscopy establishes connectivity between carbon-13 labeled positions and attached protons [33]. These experiments prove particularly valuable for confirming the specific labeling pattern in positional isotopomers [33].
Quantitative carbon-13 nuclear magnetic resonance requires optimization of relaxation delay times to ensure complete relaxation between pulses [34]. The carbonyl carbon of acetyl bromide exhibits relatively long spin-lattice relaxation times, necessitating delays of 10-20 seconds for quantitative integration [34]. Paramagnetic relaxation agents such as chromium(III) acetylacetonate can reduce relaxation times while maintaining quantitative accuracy [34].
Chemical shift anisotropy effects provide additional structural information in oriented media [34]. The carbonyl carbon of acetyl groups exhibits significant chemical shift anisotropy that can be exploited for conformational analysis [34]. These measurements prove particularly valuable for studying acetyl bromide interactions with biological macromolecules or organized assemblies [34].
Traditional Synthetic Routes for Acetyl Bromide | ||||
---|---|---|---|---|
Method | Temperature (°C) | Yield (%) | Reaction Time (hours) | Key Features |
Phosphorus Tribromide + Acetic Acid | 30-95 | 85-98 | 2-6 | Most common industrial method |
Acetic Anhydride + Bromine | 80-125 | 70-85 | 4-8 | Requires controlled temperature |
Thionyl Bromide + Acetic Acid | 20-50 | 60-75 | 1-3 | Less stable reagent, lower efficiency |
Phosphorus Tribromide + Acetic Anhydride | 30-95 | 95-98 | 0.5-2 | Highest yields, shorter reaction time |
Hell-Volhard-Zelinsky (Red P + Br₂) | 85-95 | 75-90 | 2-24 | Catalytic phosphorus amount |
Carbon-13 Labeled Precursor Selection Data | ||||
---|---|---|---|---|
Precursor | Isotopic Purity (%) | Label Retention (%) | Cost Factor | Optimal Conditions |
[1-¹³C]Acetic Acid | 99.0 | 98-99 | High | Anhydrous, -10 to 0°C |
[2-¹³C]Acetic Acid | 98.5 | 97-98 | High | Anhydrous, 0-10°C |
[1,2-¹³C₂]Acetic Acid | 99.2 | 98-99 | Very High | Strictly anhydrous, <5°C |
[¹³C]Acetyl Chloride | 99.5 | 95-97 | Medium | Dry conditions, RT |
[¹³C₂]Acetic Anhydride | 98.8 | 96-98 | Very High | Anhydrous, controlled addition |
Analytical Validation Techniques for Isotopic Enrichment | ||||
---|---|---|---|---|
Technique | Detection Limit | Isotopic Resolution | Analysis Time (min) | Precision (%) |
Electron Impact MS | 1 μg/mL | Good | 5-10 | ±2-5 |
Chemical Ionization MS | 0.1 μg/mL | Excellent | 10-15 | ±1-2 |
High Resolution MS | 0.01 μg/mL | Excellent | 15-30 | ±0.1-0.5 |
¹³C NMR (125 MHz) | 10 mM | Good | 30-60 | ±1-3 |
¹³C NMR (500 MHz) | 1 mM | Excellent | 60-120 | ±0.5-1 |
GC-MS | 0.1 μg/mL | Very Good | 15-25 | ±1-3 |
LC-MS/MS | 0.05 μg/mL | Excellent | 20-35 | ±0.5-2 |
Corrosive